molecular formula C11H9NO2 B1325376 2-(3-Methylbenzoyl)oxazole CAS No. 898759-56-3

2-(3-Methylbenzoyl)oxazole

Cat. No. B1325376
CAS RN: 898759-56-3
M. Wt: 187.19 g/mol
InChI Key: BVKZBYGGVZJBIF-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is a solid compound .


Synthesis Analysis

The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been widely used since 1972 to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The SMILES string representation of the molecule is Cc1cccc(c1)C(=O)c2ncco2 .


Chemical Reactions Analysis

Oxazole compounds, including this compound, are known for their diverse chemical reactions. These reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Catalysis:

    • Luo et al. (2012) described a method for synthesizing 2,4-disubstituted oxazoles, which are important structural motifs in various natural products, using a gold-catalyzed oxidation strategy. This research highlights the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, which is likely to open new opportunities in oxidative gold catalysis and the development of novel methods (Luo et al., 2012).
  • Tautomerization and Metal Interaction:

    • Ruiz and Perandones (2009) investigated the transformation of oxazole molecules when N-coordinated to manganese(I) into their corresponding carbene tautomers and their subsequent transmetalation to gold(I), via isolable heterometallic intermediates. This study offers insights into the metal-induced tautomerization of oxazole molecules (Ruiz & Perandones, 2009).
  • Oxazole Derivatives Synthesis:

    • Rizzo et al. (2000) outlined a synthetic route for oxazole-containing coupling partners, emphasizing methodologies for producing related oxazole derivatives, which are common in various biologically important agents (Rizzo et al., 2000).
  • Heterocyclic Chemistry:

    • Alvarez-Ibarra et al. (1989) described a one-pot synthesis of 2-methylthio-1,3-oxazoles, highlighting the advantages of this method in terms of easy access to reagents, high selectivity, and the introduction of different substitutions in the heterocyclic ring (Alvarez-Ibarra et al., 1989).
  • Chemical and Biological Properties:

    • Zhang, Zhao, and Zhou (2018) conducted a comprehensive review on the medicinal chemistry of oxazole-based compounds, including their ability to bind with various enzymes and receptors in biological systems. The review covers a wide range of biological activities and the development potential of these compounds as medicinal drugs (Zhang, Zhao, & Zhou, 2018).

Safety and Hazards

The safety data sheet for 2-(3-Methylbenzoyl)oxazole indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazole-based molecules, including 2-(3-Methylbenzoyl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry due to their broad biological activities . They are being actively exploited worldwide, and various pharmacological activities and chemical structures of oxazole-based molecules are being researched .

properties

IUPAC Name

(3-methylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)10(13)11-12-5-6-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZBYGGVZJBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642069
Record name (3-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898759-56-3
Record name (3-Methylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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